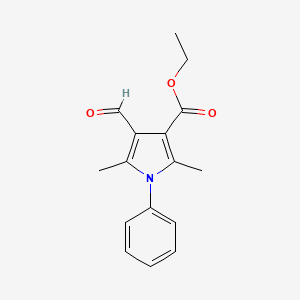

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

Descripción general

Descripción

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is a heterocyclic organic compound with the molecular formula C16H17NO3. This compound is characterized by a pyrrole ring substituted with formyl, methyl, and phenyl groups, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under Vilsmeier–Haack reaction conditions . This method is preferred due to its simplicity and effectiveness compared to other methods such as the Fischer indole synthesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the Vilsmeier–Haack reaction remains a cornerstone due to its efficiency in introducing formyl groups into the pyrrole ring .

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of complex organic molecules.

Key Reactions:

- Condensation Reactions: The aldehyde functional group can participate in condensation reactions to form larger, more complex molecules.

- Cyclization Reactions: It can undergo cyclization to create pyrrole derivatives, which are important in pharmaceuticals.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the use of this compound in synthesizing novel pyrrole derivatives with potential anti-cancer properties. The reaction conditions were optimized to yield high purity products, showcasing its utility in drug discovery.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties.

Biological Activity:

- Anti-Cancer Activity: Some derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects.

- Anti-inflammatory Properties: Studies have indicated that certain formulations can reduce inflammation markers in vitro.

Data Table: Biological Activity of Derivatives

Material Science Applications

In material science, this compound is explored for its potential in developing polymers and coatings due to its reactivity and stability.

Applications:

- Polymerization: It can be polymerized to create materials with specific mechanical properties.

- Coatings: The compound's ability to form stable films makes it suitable for protective coatings.

Case Study: Development of Coatings

Research focused on using this compound as a precursor for protective coatings demonstrated enhanced durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action for Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate involves its interaction with various molecular targets depending on its application. In biological systems, it can act as a ligand for enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems .

Comparación Con Compuestos Similares

Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate: Similar structure but with different substitution patterns.

Indole Derivatives: Share the heterocyclic core but differ in the nitrogen positioning and additional ring structures

Uniqueness: Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 175276-52-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₁O₃ |

| Molecular Weight | 271.316 g/mol |

| CAS Number | 175276-52-5 |

| Purity | ≥ 97% |

| InChI Key | BGDYIZGTPVRWAM-UHFFFAOYSA-N |

This compound belongs to the pyrrole class of heterocycles, which are known for their biological activity and structural diversity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

- Its derivatives have shown enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values of 5 µM .

The structural modifications on the pyrrole ring appear to play a crucial role in enhancing antibacterial efficacy.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that certain derivatives exhibit significant inhibition against fungal strains such as Candida albicans and Aspergillus niger, with effective concentrations comparable to established antifungal agents .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of apoptotic pathways . Further studies are required to elucidate the specific pathways involved.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated various pyrrole derivatives for their antibacterial effects. Ethyl 4-formyl derivatives were tested against multiple bacterial strains, revealing promising results with significant zone inhibition compared to controls .

- Antifungal Assessment : In vitro tests on fungal strains showed that specific modifications to the pyrrole structure could enhance antifungal activity, making it a candidate for further development in antifungal therapies .

- Cytotoxicity Studies : Research involving cancer cell lines indicated that ethyl 4-formyl derivatives could inhibit cell proliferation and induce cell death, suggesting potential as a therapeutic agent in oncology .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate?

- Answer : Multi-component reactions (MCRs) are widely used for synthesizing substituted pyrrole derivatives. For example, a three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux in ethanol (24–48 hours) can yield structurally analogous pyrroles. Optimization of catalysts (e.g., acidic or basic conditions) and reaction stoichiometry is critical for improving yields (typically 50–70%) .

- Table 1 : Example Reaction Conditions

| Component 1 | Component 2 | Component 3 | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline derivative | Diethyl acetylenedicarboxylate | 4-Anisaldehyde | Ethanol | 24 | 65 |

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer :

- 1H/13C NMR : Assign signals for formyl (δ ~9.8–10.2 ppm), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~7.0–7.5 ppm).

- FTIR : Identify peaks for aldehyde C=O (~1700 cm⁻¹), ester C=O (~1720 cm⁻¹), and pyrrole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns using ESI-MS or GC-MS .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic and geometric properties of this compound?

- Answer :

- Geometry Optimization : Use B3LYP/6-31G(d,p) to model the ground-state structure. Compare bond lengths/angles with X-ray data to validate accuracy.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites at the formyl and ester groups).

- Electrostatic Potential (ESP) Maps : Visualize charge distribution to identify regions prone to electrophilic attack (e.g., formyl carbon) .

- Table 2 : Example DFT Parameters

| Functional | Basis Set | Solvent Model | Software |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | PCM (Ethanol) | Gaussian 09 |

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

- Answer :

- Data Resolution : High-resolution (<1.0 Å) data improves refinement but requires synchrotron sources. Twinning or disorder in the phenyl or formyl groups complicates refinement.

- Software Workflow : SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE resolve phase problems via direct methods. Validate refinement with R-factor convergence (<5%) .

- Key Parameters :

- R1/wR2 : Monitor convergence (target: R1 < 0.05).

- GOF : Ensure goodness-of-fit ~1.0.

Q. How does substituent variation (e.g., methyl vs. methoxy groups) impact the compound’s reactivity in nucleophilic addition reactions?

- Answer :

- Steric Effects : Methyl groups at positions 2 and 5 hinder nucleophilic attack at the formyl group, reducing reaction rates.

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density at the pyrrole ring, stabilizing intermediates in nucleophilic additions.

- Experimental Validation : Compare kinetic data (e.g., rate constants) for substituted analogs using UV-Vis or HPLC .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole core?

- Answer :

- Directing Groups : Use the ester moiety as a directing group for electrophilic substitution at the 4-formyl position.

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki) at the phenyl ring or formyl group.

- Computational Guidance : DFT-based transition state analysis predicts favorable reaction pathways .

Q. Methodological Notes

Propiedades

IUPAC Name |

ethyl 4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)15-12(3)17(11(2)14(15)10-18)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDYIZGTPVRWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384008 | |

| Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-52-5 | |

| Record name | Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.